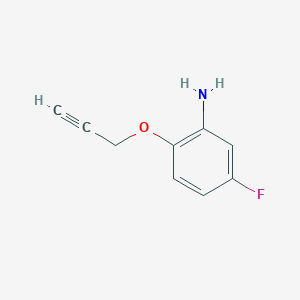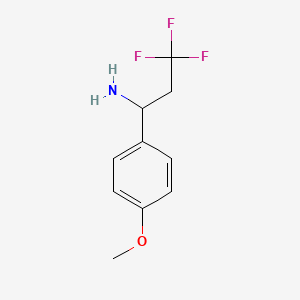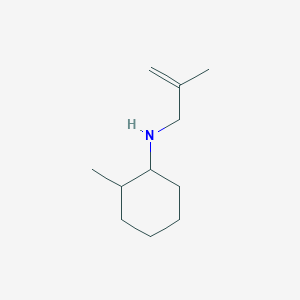
N-(butan-2-yl)-1-methylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound’s structure includes a butan-2-yl group attached to the nitrogen atom and a methyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-methylpiperidin-4-amine can be achieved through several methods. One common approach involves the alkylation of piperidine with butan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another method involves the reductive amination of 1-methylpiperidin-4-one with butan-2-ylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further improve the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(butan-2-yl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
N-(butan-2-yl)-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(butan-2-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including neurotransmitter receptors in the central nervous system. It can modulate the activity of enzymes and ion channels, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(butan-2-yl)-1-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
N-methylpiperidine: Lacks the butan-2-yl group, resulting in different chemical and biological properties.
N-(butan-2-yl)piperidine: Lacks the methyl group on the piperidine ring, leading to variations in reactivity and pharmacological effects.
1-methylpiperidin-4-amine: Lacks the butan-2-yl group, affecting its chemical stability and biological activity.
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
N-butan-2-yl-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H22N2/c1-4-9(2)11-10-5-7-12(3)8-6-10/h9-11H,4-8H2,1-3H3 |
Clé InChI |
DCMZOQRQZDUDLV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Thiophen-3-ylmethyl)amino]propan-1-ol](/img/structure/B13239542.png)

![2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239554.png)
![2-[(3-Methyloxetan-3-yl)methoxy]acetic acid](/img/structure/B13239566.png)

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13239572.png)
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B13239578.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)

![4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13239609.png)


